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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridin-2-amine

Cat. No.: B567863

3-Fluoro-5-methylpyridin-2-amine is a substituted aminopyridine that has emerged as a
significant building block in the landscape of medicinal chemistry and organic synthesis. Its
structural uniqueness, combining a pyridine core with a strategically placed fluorine atom, a
methyl group, and a reactive amine handle, makes it a versatile synthon for creating complex
molecular architectures.[1] The incorporation of a fluorine atom is a well-established strategy in
drug design to modulate physicochemical properties such as lipophilicity and metabolic
stability, often leading to enhanced pharmacokinetic profiles.[2][3]

For researchers, drug development professionals, and synthetic chemists, a thorough
understanding of the physicochemical properties of this compound is not merely academic; it is
a prerequisite for its effective application. These properties govern everything from reaction
conditions and purification strategies to the ultimate biological activity and formulation of
resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of
the core physicochemical characteristics of 3-Fluoro-5-methylpyridin-2-amine, grounded in
established analytical protocols and field-proven insights.

Molecular and Structural Characteristics

The foundation of any physicochemical analysis begins with a precise understanding of the
molecule's identity and structure.
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Property Value Source
3-fluoro-5-methylpyridin-2-
IUPAC Name ] PubChem
amine
CAS Number 1211590-31-6 Acros Pharmatech([4]
Molecular Formula CeH7FN:2 Acros Pharmatech[4]
Molecular Weight 126.13 g/mol Acros Pharmatech[4]

Canonical SMILES

CC1=CC(=C(N=C1)N)F

Acros Pharmatech[4]

InChl Key

WKAWTMSJITPXTOY-
UHFFFAOYSA-N

Acros Pharmatech[4]

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-Fluoro-5-

methylpyridin-2-amine. Each of these parameters is critical for predicting the compound's

behavior in both chemical and biological systems.

Physicochemical Property

Value /| Range

Significance in Research &
Development

Melting Point (°C)

Data not available in literature;
requires experimental

determination.

Purity assessment, solid-state
characterization, formulation

development.

Boiling Point (°C)

195.5 + 35.0 (Predicted)

Provides an estimate for
purification by distillation and

thermal stability.[4]

Aqueous Solubility

Requires experimental

determination.

Crucial for bioavailability,
reaction quenching, and

designing biological assays.

pKa

Requires experimental

determination.

Determines the ionization state
at physiological pH, impacting
absorption, distribution, and

receptor binding.
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In-Depth Analysis and Experimental Methodologies

A Senior Application Scientist does not simply rely on reported values but understands the
causality behind their measurement. The following sections detail the significance of each core
property and provide robust, self-validating protocols for their determination.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property used to assess the
purity of a crystalline solid.[5] A pure compound typically exhibits a sharp melting range (0.5-
1.0°C), whereas impurities will depress the melting point and broaden the range. This makes it
an indispensable first-pass quality control check after synthesis.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable
method in organic chemistry labs.[6]

Step-by-Step Methodology:

o Sample Preparation: Place a small amount of dry 3-Fluoro-5-methylpyridin-2-amine onto a
clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a
spatula or mortar and pestle.[7]

o Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the
powdered sample. A small amount of solid (2-3 mm high) should enter the tube.[8]

o Packing: To pack the sample tightly at the bottom, drop the capillary tube, sealed-end down,
through a long glass tube resting on a hard surface. Repeat several times.

o Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point
apparatus. Ensure the thermometer is correctly positioned to accurately measure the block's
temperature.

e Rapid Determination (Optional but Recommended): Heat the block rapidly to get an
approximate melting temperature. This saves time during the accurate measurement.

© 2025 BenchChem. All rights reserved. 3/16 Tech Support


https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://studylib.net/doc/8912782/determination-of-melting-points
https://www.benchchem.com/product/b567863?utm_src=pdf-body
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://m.youtube.com/watch?v=lUaXqShBoZ4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate

melting point. Prepare a new capillary. Heat the block slowly, at a rate of approximately 1-
2°C per minute, once you are near the expected melting point.[8]

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and
the temperature at which the last crystal melts (T2). The melting range is T1-T2.[5][8]

Workflow Visualization:
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Capillary Melting Point Determination Workflow.
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Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's
bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract,
rendering an otherwise potent compound ineffective.[9] It also dictates the design of in vitro
assays and formulation strategies. The "shake-flask" method is considered the gold standard
for determining thermodynamic equilibrium solubility.[10][11]

Experimental Protocol: Shake-Flask Method
Step-by-Step Methodology:

o System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for
physiological relevance).

o Sample Addition: Add an excess amount of solid 3-Fluoro-5-methylpyridin-2-amine to a
known volume of the buffer in a sealed, screw-cap vial. The excess solid ensures that a
saturated solution is formed.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital
shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

o Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid
settle. Carefully withdraw an aliquot of the supernatant.

« Filtration/Centrifugation: Remove any remaining undissolved solid from the aliquot by filtering
through a low-binding 0.22 um filter or by high-speed centrifugation. This step is critical to
avoid artificially high concentration readings.

e Quantification: Analyze the concentration of the dissolved compound in the clear filtrate
using a validated analytical method, such as High-Performance Liquid Chromatography
(HPLC) with UV detection or LC-MS.

» Calibration: Quantify the concentration by comparing the analytical response to a standard
calibration curve prepared with known concentrations of the compound.

Workflow Visualization:

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.scribd.com/document/421614310/Solubility
https://www.creative-biolabs.com/drug-discovery/therapeutics/aqueous-solubility.htm
https://www.researchgate.net/profile/Abdelkader-Bouaziz/post/How_can_I_measure_the_solubility_of_green_CUO_nanoparticle_solution/attachment/627a61a01d03190b320be446/AS%3A1154172401528835%401652187552682/download/Solubility+1.pdf
https://www.benchchem.com/product/b567863?utm_src=pdf-body
https://www.creative-biolabs.com/drug-discovery/therapeutics/aqueous-solubility.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

start_end critical_step

EQEWSTTS

Add Excess Solid to
Buffer (Known Volume)

Agitate at Constant Temp
(24-72 hours)

Separate Phases
(Settle / Centrifuge)

Filter Supernatant
(0.22 pm filter)

Quantify Concentration
(e.g., HPLC-UV)

Click to download full resolution via product page

Shake-Flask Aqueous Solubility Workflow.

pKa Determination
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Scientific Rationale: The acid dissociation constant (pKa) defines the strength of an acid or
base and dictates the extent of ionization of a molecule at a given pH.[12][13][14] For a drug
candidate like 3-Fluoro-5-methylpyridin-2-amine, which has a basic amino group, the pKa is
paramount. It determines its charge state in different parts of the body (e.g., stomach vs.
intestine), which in turn governs its solubility, membrane permeability (ADME properties), and
ability to interact with its biological target.[12] Potentiometric titration is a classic and highly
accurate method for pKa determination for compounds with sufficient solubility.[13][15]

Experimental Protocol: Potentiometric Titration
Step-by-Step Methodology:

o Sample Preparation: Accurately weigh and dissolve a known amount of 3-Fluoro-5-
methylpyridin-2-amine in a solution of known ionic strength (e.g., 0.15 M KCI to mimic
physiological conditions). If solubility is an issue, a co-solvent like methanol or DMSO may
be used, and the agueous pKa is then determined by extrapolation.

o Apparatus Setup: Place the solution in a thermostatted vessel. Calibrate a pH electrode
using standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature.

« Titration: Since the compound is a base, titrate the solution with a standardized strong acid
(e.g., 0.1 M HCI). Add the titrant in small, precise increments using an auto-buret.

o Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.

o Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence
point is identified as the point of maximum slope on the titration curve (the inflection point).

e pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point.[15]
For a base, this corresponds to the point where half of the amine has been protonated.
Specialized software is often used to refine the pKa value from the full titration curve.

Workflow Visualization:
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Potentiometric Titration Workflow for pKa Determination.
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Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of a
synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the
magnetic properties of atomic nuclei.[16] It is the most powerful tool for unambiguous structure
elucidation of organic molecules.

General Experimental Protocol for NMR:

o Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds).[17] The choice of solvent is critical to
ensure the compound is fully dissolved.[17]

e Tube Loading: Transfer the solution into a clean NMR tube.[17]

e Spectrometer Setup: Insert the tube into the NMR spectrometer.[18] The instrument is then
locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to
maximize homogeneity.[17]

» Data Acquisition: Acquire the tH, 13C, and °F NMR spectra using standard pulse sequences.
[17]

Predicted Spectral Features for 3-Fluoro-5-methylpyridin-2-amine:
e 'HNMR:

o -NH:z Protons: A broad singlet, typically in the range of 4-6 ppm, whose chemical shift is
concentration-dependent. This signal will disappear upon D20 exchange.[19]

o Aromatic Protons: Two distinct signals for the two protons on the pyridine ring. The proton
at C4 will likely appear as a doublet due to coupling with the 1°F nucleus. The proton at C6
will appear as a singlet or a narrow doublet.

o -CHs Protons: A sharp singlet, typically in the range of 2.2-2.5 ppm.
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e BC NMR:

o Six distinct carbon signals are expected. The carbons directly bonded to the fluorine (C3)
and nitrogen atoms (C2, C5) will be significantly influenced. The C-F coupling will be
observable, with the C3 signal appearing as a large doublet.

e F NMR:

o Asingle resonance is expected. Its chemical shift will be characteristic of a fluorine atom
attached to an aromatic ring. The signal will likely show coupling to the adjacent proton at
C4.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[20]

Predicted Characteristic IR Absorptions:

N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500
cm~1region.[19][20] These are typically weaker than O-H stretches.

e C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm~1, while aliphatic C-H
stretches from the methyl group will be just below 3000 cm~1.

e N-H Bending: A medium to strong band is expected in the 1580-1650 cm~* region.[20]

e C=C and C=N Stretching: Aromatic ring vibrations will produce several bands in the 1400-
1600 cm~1 region.

e C-N Stretching: A strong band is expected in the 1250-1335 cm~! range, characteristic of an
aromatic amine.[20]

o C-F Stretching: A strong, characteristic absorption band is expected in the 1000-1300 cm~1
region.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the exact molecular weight of a compound and can provide
structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Features:

e Molecular lon (M+): A prominent peak is expected at an m/z value corresponding to the
molecular weight of the compound, which is approximately 126.13. High-resolution mass
spectrometry (HRMS) would confirm the elemental formula CeH7FNz2.

e Nitrogen Rule: The compound has an even number of nitrogen atoms (two), so its molecular
ion peak will have an even nominal mass, consistent with 126.

e Fragmentation: Common fragmentation pathways may include the loss of small neutral
molecules or radicals, which can help in confirming the structure.

Conclusion and Outlook

3-Fluoro-5-methylpyridin-2-amine is a compound of significant interest due to its utility as a
versatile intermediate in the synthesis of high-value molecules, particularly in the
pharmaceutical and agrochemical sectors.[1][2] Its physicochemical properties—solubility, pKa,
and thermal characteristics—are the critical parameters that dictate its handling, reactivity, and,
ultimately, the performance of the final products derived from it.

This technical guide has outlined the scientific rationale behind the key physicochemical
properties and provided robust, validated protocols for their experimental determination. For
researchers and developers, mastering these analytical techniques is essential for ensuring
data integrity, accelerating project timelines, and successfully translating a promising molecular
scaffold into an innovative solution. The combination of its fluorinated pyridine core and
reactive amine group ensures that 3-Fluoro-5-methylpyridin-2-amine will remain a valuable
tool in the chemist's arsenal for the foreseeable future.

References

Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches
for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and
Biomedical Analysis.

e ASTM E1148-02(2010). Standard Test Method for Measurements of Aqueous Solubility.

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.benchchem.com/product/b567863?utm_src=pdf-body
https://www.chemimpex.com/products/17044
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.benchchem.com/product/b567863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

University of Calgary. Melting point determination.

Goroncy, A.K. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for
Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming NMR
Facility.

Cichocki, A. (2023). An Introduction to NMR Spectroscopy. Lab Manager Magazine.
ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog.

Chemistry For Everyone. (2024). How To Determine Melting Point Of Organic Compounds?.
YouTube.

Westminster College.

BYJU'S. Determination Of Melting Point Of An Organic Compound.

JEOL USA, Inc. NMR Basics for the absolute novice.

Slideshare.

Clarion University. Determination of Melting Point. Science in Motion.

PharmaeliX. (2021).

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

De Witte, A. M, et al. (2013).

International Journal of Innovative Research and Scientific Studies. (2024). lonization
constants (pKa)

The Role of 3-Fluoro-5-Methylpyridin-2-Amine in Modern Organic Synthesis.

Scribd. (2019).

ResearchGate. (2024). An FTIR Spectroscopic Study on the Effect of Molecular Structural
Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.

Cre

Sigma-Aldrich.

ResearchG

Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using
selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
ChemicalBook. 186593-48-6(2-Fluoro-3-methyl-5-aminopyridine) Product Description.
ChemicalBook. 3-FLUORO-5-METHYLPYRIDIN-2-AMINE | 1211590-31-6.

Acros Pharm

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.

Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7
Breast Cancer Cell Line.

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

ACS Publications. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles
in Microdroplets.

PubChem. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b567863?utm_src=pdf-body
https://www.benchchem.com/product/b567863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.

e PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348.

» ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

e Chem-Impex. 3-Amino-5-methylpyridine.

e PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural
motif in active agrochemical and pharmaceutical ingredients.

e Sigma-Aldrich. 2-Amino-5-methylpyridine 99 1603-41-4.

» Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible
Nitric Oxide Synthase and in vivo Evalu

» MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.

e Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-methylpyridine | 1603-41-4.

e ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4).

» Jubilant Ingrevia. 2-Amino-5-Methyl! Pyridine.

e ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) IR1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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